molecular formula C16H11ClFNO3S2 B11443346 4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole

4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole

Cat. No.: B11443346
M. Wt: 383.8 g/mol
InChI Key: MWADNPYAIBPPHE-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole is a complex organic compound that features a combination of sulfonyl, fluorophenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonyl and fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Introduction of the Fluorophenyl Group: This can be done through substitution reactions using fluorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl
  • Bis(4-fluorophenyl)sulfone
  • 4-Chlorobenzenethiol

Uniqueness

4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and fluorophenyl groups, along with the oxazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H11ClFNO3S2

Molecular Weight

383.8 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-methylsulfanyl-1,3-oxazole

InChI

InChI=1S/C16H11ClFNO3S2/c1-23-16-15(24(20,21)13-8-4-11(17)5-9-13)19-14(22-16)10-2-6-12(18)7-3-10/h2-9H,1H3

InChI Key

MWADNPYAIBPPHE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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